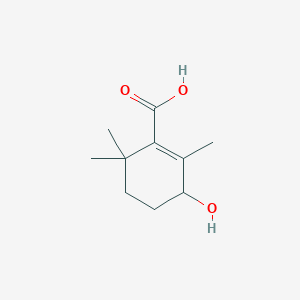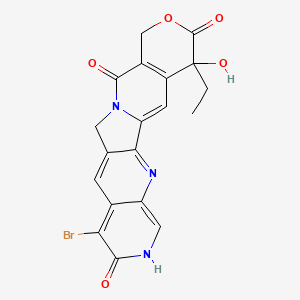
5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico es un compuesto orgánico caracterizado por un anillo de pirrol sustituido con un grupo ácido carboxílico, dos grupos metilo y un grupo 2,2-dimetilpropil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico típicamente implica la formación del anillo de pirrol seguida de la introducción de los sustituyentes. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas, seguida de modificaciones de grupos funcionales para introducir el ácido carboxílico y los grupos alquilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Técnicas como la química de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de síntesis. Las condiciones específicas, como la temperatura, la presión y la elección de solventes, se adaptan para maximizar la escala de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo ácido carboxílico puede oxidarse para formar los derivados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: Los grupos metilo y 2,2-dimetilpropil pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan con frecuencia.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan en condiciones controladas para lograr reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sales carboxilato, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto puede utilizarse en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico implica su interacción con objetivos moleculares como enzimas y receptores. El grupo ácido carboxílico puede formar enlaces de hidrógeno e interacciones iónicas, mientras que el anillo de pirrol y los grupos alquilo contribuyen a las interacciones hidrófobas. Estas interacciones pueden modular la actividad de las vías y procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 1,2-dimetil-1H-pirrol-3-carboxílico: Carece del grupo 2,2-dimetilpropil.
Ácido 5-(2,2-dimetilpropil)-1H-pirrol-3-carboxílico: Carece de uno de los grupos metilo.
Ácido 1,2,5-trimetil-1H-pirrol-3-carboxílico: Contiene un grupo metilo adicional.
Unicidad
La presencia tanto del grupo 2,2-dimetilpropil como de los dos grupos metilo en el ácido 5-(2,2-dimetilpropil)-1,2-dimetil-1H-pirrol-3-carboxílico confiere propiedades estéricas y electrónicas únicas. Estas características pueden influir en la reactividad, la estabilidad y las interacciones del compuesto con otras moléculas, haciéndolo diferente de sus análogos.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-8-10(11(14)15)6-9(13(8)5)7-12(2,3)4/h6H,7H2,1-5H3,(H,14,15) |
Clave InChI |
HPTAVJWLXPQTEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C)CC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)





![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)




![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
